

## Physical and chemical properties of Orientalinone

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Compound of Interest		
Compound Name:	Orientalinone	
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# Orientalinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientalinone is a naturally occurring isoquinoline alkaloid found in plants of the Papaver genus, notably Papaver orientale (the oriental poppy).[1][2] As a member of the spirobenzylisoquinoline class of alkaloids, Orientalinone possesses a complex chemical architecture that has intrigued synthetic chemists and pharmacologists alike. This technical guide provides a detailed overview of the known physical and chemical properties of Orientalinone, alongside available information regarding its biological activities and relevant experimental considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## **Physical and Chemical Properties**

Comprehensive experimental data on the physical properties of **Orientalinone**, such as its melting point, boiling point, and solubility, are not extensively documented in readily available scientific literature. However, key computed chemical properties provide valuable insights into its molecular characteristics.



Table 1: Physical and Chemical Properties of Orientalinone

Property	Value	Source
Molecular Formula	C19H21NO4	PubChem[2]
Molecular Weight	327.4 g/mol	PubChem[2]
IUPAC Name	11-hydroxy-2',10-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0 <sup>4</sup> ,1 <sup>2</sup> ]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one	PubChem[2]
CAS Number	1110709-85-7 ((+/-)- orientalinone)	ChemSrc
Topological Polar Surface Area (TPSA)	59 Ų	PubChem[2]
XLogP3	2.4	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	2	PubChem[2]

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **Orientalinone**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are not readily available in public databases. The structural elucidation of **Orientalinone** would have been initially determined using these techniques upon its isolation. For researchers working with this compound, the following represents a generalized approach to its spectroscopic characterization.

#### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **Orientalinone** is expected to be complex due to the spirocyclic nature and the presence of multiple chiral centers. Key signals would include



those for the aromatic protons, methoxy groups, the N-methyl group, and the aliphatic protons of the piperidine and cyclohexadienone rings. The chemical shifts and coupling constants of these protons would be crucial for confirming the stereochemistry of the molecule.

 <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the cyclohexadienone ring, the aromatic carbons, the spiro carbon, the carbons of the methoxy and N-methyl groups, and the aliphatic carbons of the fused ring system.

### 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Orientalinone** would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

- A strong absorption band for the C=O (ketone) stretching vibration of the cyclohexadienone ring.
- Bands corresponding to C=C stretching vibrations of the aromatic and dienone systems.
- C-O stretching vibrations for the methoxy and hydroxyl groups.
- C-H stretching vibrations for the aromatic, aliphatic, and methyl groups.

### 2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the exact mass of **Orientalinone** and to study its fragmentation pattern. The molecular ion peak [M]<sup>+</sup> would be expected at an m/z corresponding to its molecular weight (327.1471 for the exact mass). Fragmentation analysis could provide valuable information about the connectivity of the different structural motifs within the molecule.

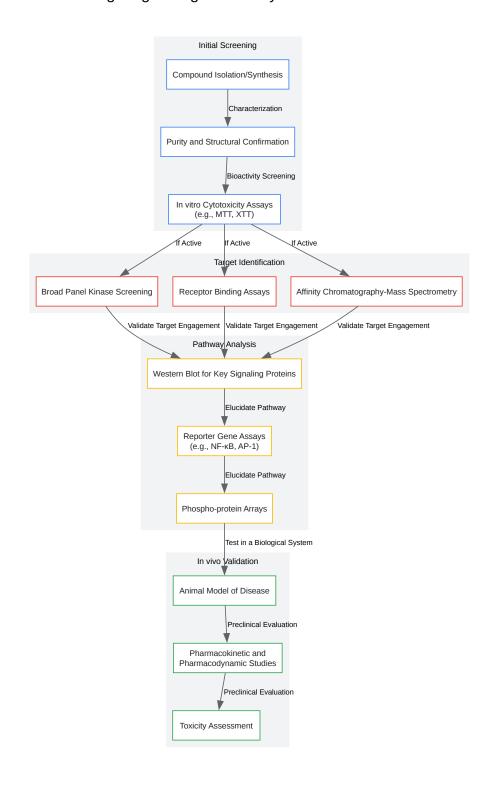
## **Biological Activity and Signaling Pathways**

Specific biological activities and the mechanism of action for **Orientalinone** are not well-documented in the scientific literature. Often, searches for the biological properties of "**Orientalinone**" inadvertently yield results for a different flavonoid compound named "Orientin." It is crucial for researchers to distinguish between these two distinct natural products.



While direct evidence for **Orientalinone**'s activity is scarce, isoquinoline alkaloids as a class are known to exhibit a wide range of pharmacological effects. Further research is required to elucidate the specific biological targets and signaling pathways modulated by **Orientalinone**.

Logical Workflow for Investigating Biological Activity





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Caption: A logical workflow for the biological evaluation of **Orientalinone**.

## **Experimental Protocols**

Detailed, validated experimental protocols for the isolation, synthesis, and biological analysis of **Orientalinone** are not readily available in the public domain. The following sections provide generalized methodologies that would be applicable.

#### 4.1. Isolation from Natural Sources

**Orientalinone** is an alkaloid found in Papaver orientale. A general procedure for the extraction and isolation of alkaloids from plant material would involve the following steps:

- Extraction: The dried and powdered plant material (e.g., aerial parts or roots of P. orientale) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux.
- Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified (e.g., with HCl), and the aqueous layer containing the protonated alkaloids is washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether). The aqueous layer is then basified (e.g., with NH<sub>4</sub>OH), and the free alkaloids are extracted back into an organic solvent.
- Chromatographic Purification: The resulting crude alkaloid mixture is then purified using a
  combination of chromatographic techniques, such as column chromatography (using silica
  gel or alumina) and preparative thin-layer chromatography (TLC), to isolate the individual
  alkaloids, including Orientalinone.

Workflow for Natural Product Isolation



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Caption: A generalized workflow for the isolation of **Orientalinone**.

#### 4.2. Chemical Synthesis

The total synthesis of spirobenzylisoquinoline alkaloids like **Orientalinone** is a complex undertaking due to the presence of the spirocyclic core and multiple stereocenters. While a specific, published total synthesis of **Orientalinone** was not identified in the preliminary searches, synthetic strategies for related compounds often involve key steps such as:

- Pictet-Spengler or Bischler-Napieralski reactions: To construct the isoquinoline core.
- Oxidative phenolic coupling: To form the spirocyclic system.
- Stereoselective reductions and functional group manipulations: To install the correct stereochemistry.

## **Conclusion and Future Directions**

**Orientalinone** remains a natural product with underexplored potential. While its basic chemical identity is established, a significant gap exists in the experimental characterization of its physical, spectroscopic, and biological properties. Future research should focus on the following areas:

- Isolation and full spectroscopic characterization: A definitive set of experimental data (melting point, solubility, NMR, IR, MS) is needed.
- Total synthesis: An efficient and stereoselective total synthesis would provide access to larger quantities of the material for biological studies and allow for the creation of analogues.
- Biological evaluation: A systematic investigation of the biological activities of **Orientalinone**is warranted to identify potential therapeutic applications. This should include screening
  against a diverse range of biological targets and elucidation of its mechanism of action.

This technical guide serves as a starting point for researchers interested in **Orientalinone**, highlighting the current state of knowledge and outlining key areas for future investigation. The complex structure and its presence in a medicinally important plant genus suggest that



**Orientalinone** may possess interesting and valuable biological properties waiting to be discovered.

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## References

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